5,6,7,8-四氟香豆素

描述

Synthesis Analysis

The synthesis of various coumarin derivatives, including those with tetrafluorocoumarin structures, has been explored through different methods. For instance, a facile one-pot reaction was used to synthesize tetracyclic pyrazolo[3,4-b]pyridine-based coumarin chromophores, starting from compounds such as 3-aldehyde-7-diethylaminocoumarin and 3-acetyl-7-diethylaminocoumarin, reacting with 5-aminopyrazole derivatives . Another approach involved a one-pot Suzuki reaction and visible light-driven electrocyclization to create π-expanded coumarin derivatives with six fused phenyl rings . Additionally, a three-step/one-pot procedure was optimized for the preparation of trifluoromethyl-containing tetrahydroquinolines and tetrahydronaphthyridines, which are valuable in medicinal chemistry .

Molecular Structure Analysis

The molecular structures of the synthesized coumarin derivatives were characterized using techniques such as NMR, HRMS, and confirmed by X-ray diffraction . These methods ensure the accurate determination of the molecular framework and the confirmation of the synthesized compounds' structures.

Chemical Reactions Analysis

Coumarin derivatives undergo various chemical reactions with different nucleophiles. For example, reactions with S-nucleophiles have been shown to yield products of S-substitution at the C-7 atom, and under certain conditions, can lead to the formation of benzothiazoles or acetophenone . Reactions with benzylamine and aniline can produce stable salts or substituted aminocoumarins . Additionally, reactions with o-phenylenediamine can result in the cleavage of the pyrone heterocycle and the formation of substituted benzodiazepin-2-ones .

Physical and Chemical Properties Analysis

The photophysical, electrochemical, and thermal properties of the synthesized coumarin derivatives were investigated using absorption spectroscopy, fluorescence spectroscopy, single-photon counting technique, cyclic voltammetry, and thermogravimetric analysis. The compounds exhibited high fluorescence quantum yields and good electrochemical, thermal, and photochemical stabilities . The optical properties of π-expanded coumarins were explored by altering the attached functional groups, showing significant bathochromic shifts and excellent fluorescence quantum yields in THF . The presence of a partially-saturated bicyclic ring and a metabolically-stable CF3 group in the trifluoromethyl-containing tetrahydroquinolines and tetrahydronaphthyridines indicates their potential value in medicinal chemistry .

科学研究应用

-

Fluorescence Probes in Biochemistry

- Coumarin fluorescent probes, including “5,6,7,8-Tetrafluorocoumarin”, are widely used in biochemistry . They are used to detect various analytes due to their high sensitivity, selectivity, and real-time detection capabilities .

- The probes are usually designed based on the most versatile fluorophores, including coumarin . The existing substituents on the core of coumarin compounds are modified to create these probes .

- The results of these applications have shown that coumarin fluorescent probes have broad prospects in biochemistry .

-

- Coumarin fluorescent probes are also used in environmental protection . They are used for the detection and application of various elements and compounds such as Cu 2+, Hg 2+, Mg 2+, Zn 2+, pH, environmental polarity, and active oxygen and sulfide .

- The methods of application involve fluorescence analyses which have many outstanding features such as high sensitivity, simple manipulations, low cost, rapid response rate, real-time detection, and spatiotemporal resolution .

- The outcomes of these applications have shown that coumarin fluorescent probes have broad prospects in environmental protection .

-

- The structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarin and its 3-substituted derivatives was studied by X-ray structural analysis and IR, 1H, 13C, and 15N NMR spectroscopy . It was established that the nature of the substituent at the position 3 of the coumarin ring has a significant effect on its structure .

- These compounds are multifunctional block synthons in the synthesis of other types of compounds . This makes them valuable in the field of synthetic chemistry .

-

- Coumarin fluorescent probes, including “5,6,7,8-Tetrafluorocoumarin”, are widely used in biology . They are used to detect various analytes due to their high sensitivity, selectivity, and real-time detection capabilities .

- The existing substituents on the core of coumarin compounds are modified to create these probes . The results of these applications have shown that coumarin fluorescent probes have broad prospects in biology .

-

- Coumarin compounds, including “5,6,7,8-Tetrafluorocoumarin”, are known for their pharmacological and biological effects, such as anti-inflammatory, anticoagulant, antihypertensive, anticonvulsant, antioxidant, antimicrobial, and neuroprotective .

- They are widely used in the medical field due to their highly variable size, hydrophobicity, and chelation .

-

- The structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarin and its 3-substituted derivatives was studied by X-ray structural analysis . This makes them valuable in the field of physics, particularly in the study of molecular structures .

- Coumarin fluorescent probes are also used in physics for their light emitting mechanisms (PET, ICT, FRET) of fluorescent probes .

-

- The derivatives of 4-hydroxy-5,6,7,8-tetrafluorocoumarin in reactions with o-aminothiophenol yield products of S-substitution at C 7 atom, 7-substituted 5,6,8-trifluorocoumarins afford benzothiazoles as a result of cleavage of the pyrone cycle . These compounds could potentially be used in the development of new agrochemicals .

-

- The structure of 5,6,7,8-tetrafluoro-4-hydroxycoumarin and its 3-substituted derivatives was studied by X-ray structural analysis and IR, 1H, 13C, and 15N NMR spectroscopy . It was established that the nature of the substituent at the position 3 of the coumarin ring has a significant effect on its structure . These compounds could potentially be used in the development of new dyes for the textile industry .

安全和危害

Safety data sheets indicate that precautions should be taken to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . In case of accidental release, it is advised to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

属性

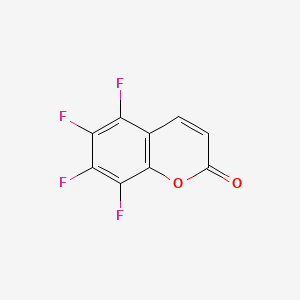

IUPAC Name |

5,6,7,8-tetrafluorochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H2F4O2/c10-5-3-1-2-4(14)15-9(3)8(13)7(12)6(5)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKMOKUQPFWCEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)OC2=C1C(=C(C(=C2F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H2F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60345560 | |

| Record name | 5,6,7,8-tetrafluorochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6,7,8-Tetrafluorocoumarin | |

CAS RN |

33739-04-7 | |

| Record name | 5,6,7,8-tetrafluorochromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60345560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1330736.png)